![molecular formula C18H14F3N5O4S B2951912 N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-34-0](/img/structure/B2951912.png)
N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
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Description
N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H14F3N5O4S and its molecular weight is 453.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol with 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl bromide followed by reaction with furan-2-carboxylic acid. The final product is obtained after purification and isolation.
Starting Materials
4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol, 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl bromide, furan-2-carboxylic acid, N,N-dimethylformamide, potassium carbonate, acetonitrile, diethyl ether, wate
Reaction
Step 1: 4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol is dissolved in N,N-dimethylformamide and potassium carbonate is added. The mixture is stirred at room temperature for 30 minutes., Step 2: 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl bromide is added dropwise to the reaction mixture and the resulting mixture is stirred at room temperature for 2 hours., Step 3: The reaction mixture is poured into water and extracted with acetonitrile. The organic layer is separated and dried over anhydrous sodium sulfate., Step 4: Furan-2-carboxylic acid is dissolved in N,N-dimethylformamide and potassium carbonate is added. The mixture is stirred at room temperature for 30 minutes., Step 5: The product of step 3 is added to the reaction mixture of step 4 and the resulting mixture is stirred at room temperature for 2 hours., Step 6: The reaction mixture is poured into water and extracted with diethyl ether. The organic layer is separated and dried over anhydrous sodium sulfate., Step 7: The organic layer is concentrated and the crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent., Step 8: The final product is obtained after purification and isolation.
properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O4S/c19-18(20,21)9-3-1-4-10(7-9)23-12(27)8-31-17-25-14(22)13(16(29)26-17)24-15(28)11-5-2-6-30-11/h1-7H,8H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDISJDQJJBIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide |
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